molecular formula C17H15N3OS B2759578 3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine CAS No. 872688-95-4

3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine

Cat. No. B2759578
CAS RN: 872688-95-4
M. Wt: 309.39
InChI Key: SGHCYLJWENEXQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the methoxyphenyl group, and the addition of the pyridin-2-ylmethylsulfanyl group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, the methoxyphenyl group, and the pyridin-2-ylmethylsulfanyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The pyridazine ring, the methoxyphenyl group, and the pyridin-2-ylmethylsulfanyl group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .

Scientific Research Applications

Herbicidal Activities

Compounds structurally related to 3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine have been investigated for their herbicidal properties. Notably, derivatives of 3-substituted benzyloxy or phenoxy groups attached to a pyridazine ring have demonstrated significant herbicidal activities, underlining the critical role of the substituted phenoxy group and the electron-withdrawing group for enhanced effectiveness. This area of research highlights the potential application of these compounds in agricultural science for the development of novel herbicides with high activity and specificity (Xu et al., 2012).

Antiviral Activity

Research into antiviral compounds has identified derivatives of the pyridazine class as potent inhibitors of rhinoviruses, suggesting a promising avenue for therapeutic intervention against common cold viruses. The study underscores the variable susceptibility among different rhinovirus serotypes to these compounds, paving the way for targeted antiviral drug development (Andries et al., 2005).

Antibacterial Activity

The reactivity of 3-hydrazino-4-(2-methoxymethylphenyl)-6-aryl pyridazine towards various reagents has led to the synthesis of novel heterocycles with significant antibacterial activity. These findings highlight the potential of such compounds in the development of new antibacterial agents to combat resistant bacterial strains (Mohamed, 2004).

Chemical Sensing

A notable application of pyridazine derivatives includes the development of fluorescent probes for metal ion detection. Specifically, a water-soluble, small molecular weight fluorescent probe based on the pyridine-pyridone skeleton demonstrated enhanced fluorescence in the presence of Zn(2+), indicating its utility in chemical sensing and environmental monitoring (Hagimori et al., 2011).

Water Oxidation Catalysis

In the field of catalysis, certain Ru complexes incorporating pyridazine ligands have shown effectiveness in water oxidation reactions. This research opens new pathways for developing catalysts that are crucial for energy conversion processes, particularly in the context of renewable energy sources (Zong & Thummel, 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific context in which it is used. For example, if it is used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

Future research on this compound could involve further studies on its synthesis, its physical and chemical properties, its potential uses, and its safety and hazards. This could lead to new applications and a better understanding of its properties .

properties

IUPAC Name

3-(4-methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-21-15-7-5-13(6-8-15)16-9-10-17(20-19-16)22-12-14-4-2-3-11-18-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHCYLJWENEXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine

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